molecular formula C9H18N2O B14588508 N-[4-(Dimethylamino)butyl]prop-2-enamide CAS No. 61630-79-3

N-[4-(Dimethylamino)butyl]prop-2-enamide

Katalognummer: B14588508
CAS-Nummer: 61630-79-3
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: QYMUDOWMRHNHHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Dimethylamino)butyl]prop-2-enamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.252 g/mol . This compound is known for its unique structure, which includes a dimethylamino group and a prop-2-enamide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)butyl]prop-2-enamide typically involves the reaction of 4-(dimethylamino)butylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Dimethylamino)butyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(Dimethylamino)butyl]prop-2-enamide is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-[4-(Dimethylamino)butyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The prop-2-enamide moiety can undergo various chemical transformations, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(Dimethylamino)butyl]prop-2-enamide is unique due to its specific combination of a dimethylamino group and a prop-2-enamide moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

61630-79-3

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

N-[4-(dimethylamino)butyl]prop-2-enamide

InChI

InChI=1S/C9H18N2O/c1-4-9(12)10-7-5-6-8-11(2)3/h4H,1,5-8H2,2-3H3,(H,10,12)

InChI-Schlüssel

QYMUDOWMRHNHHP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCNC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.